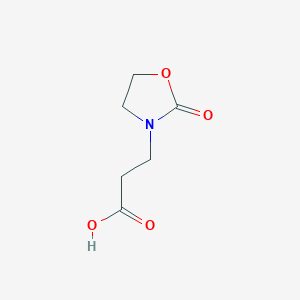
6-Methoxy-1,3-Benzothiazol-2,4-diamin
Übersicht
Beschreibung
6-Methoxy-1,3-benzothiazole-2,4-diamine is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,3-benzothiazole-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,3-benzothiazole-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grüne Chemie
Benzothiazole, einschließlich 6-Methoxy-1,3-Benzothiazol-2,4-diamin, haben eine wichtige Rolle im Bereich der grünen Chemie gespielt . Sie werden aus der Kondensation von 2-Aminobenzolthiol mit Aldehyden/Ketonen/Säuren/Acylchloriden und der Cyclisierung von Thioamid oder Kohlendioxid (CO2) als Rohmaterialien synthetisiert .
Biochemie und pharmazeutische Chemie
Benzothiazole sind in pharmazeutischen und biologischen Anwendungen hochwirksam . Sie werden aufgrund ihrer breiten Palette an biologischen Aktivitäten, darunter Antikrebs-, Antibakterien-, Antituberkulose-, Antidiabetika-, Anthelminthika-, Antitumor-, Antiviral-, Antioxidations-, Entzündungshemmer-, Anti-Glutamat- und Anti-Parkinsonismus-, Antikonvulsiva-, Muskelrelaxansaktivitäten und Inhibitoren verschiedener Enzyme, bei der Entwicklung verschiedener Medikamente eingesetzt .
Agrochemische Anwendungen
Thiazole und ihre Derivate, einschließlich this compound, finden breite Anwendung in verschiedenen Bereichen wie Agrochemikalien . Sie werden als Pflanzenwachstumsregulatoren eingesetzt und haben antimikrobielle, antimykotische und hepatoprotektive Aktivitäten gezeigt .
Industrielle Anwendungen
Thiazole werden in verschiedenen industriellen Anwendungen eingesetzt. Sie werden als Vulkanisationsbeschleuniger, Antioxidantien und photographische Sensibilisatoren verwendet .
Pharmazeutische Anwendungen
Thiazole sind ein grundlegendes Gerüst, das in vielen natürlichen Verbindungen wie Vitamin B und Penicillin vorkommt . Sie werden auch in verschiedenen synthetischen Medikamenten wie dem kurz wirkenden Sulfonamid Sulfathiazol, dem Antidepressivum (Pramipexol), dem Antiulkusmittel (Nizatidin), dem entzündungshemmenden Medikament (Meloxicam), dem HIV/AIDS-Medikament (Ritonavir) und dem Krebsmedikament (Tiazofurin) verwendet .
Fluoreszenzmaterialien und elektrolumineszierende Bauelemente
Benzothiazole werden aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität häufig als Fluoreszenzmaterialien und in elektrolumineszierenden Bauelementen verwendet .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may have a bactericidal effect on M. tuberculosis.
Action Environment
The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound , suggesting that the methoxy group in 6-Methoxy-1,3-benzothiazole-2,4-diamine may enhance its solubility and potentially its bioavailability.
Biochemische Analyse
Biochemical Properties
6-Methoxy-1,3-benzothiazole-2,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can alter the biochemical pathways within cells . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall metabolic processes.
Cellular Effects
The effects of 6-Methoxy-1,3-benzothiazole-2,4-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the phosphorylation of proteins involved in signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 6-Methoxy-1,3-benzothiazole-2,4-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1,3-benzothiazole-2,4-diamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1,3-benzothiazole-2,4-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have indicated that high doses can cause significant cellular damage and metabolic disturbances.
Metabolic Pathways
6-Methoxy-1,3-benzothiazole-2,4-diamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can alter the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, 6-Methoxy-1,3-benzothiazole-2,4-diamine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function. For instance, its distribution to specific cellular compartments can enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of 6-Methoxy-1,3-benzothiazole-2,4-diamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production.
Eigenschaften
IUPAC Name |
6-methoxy-1,3-benzothiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXLVXIUIJDEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1414688.png)


![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
amine](/img/structure/B1414708.png)
